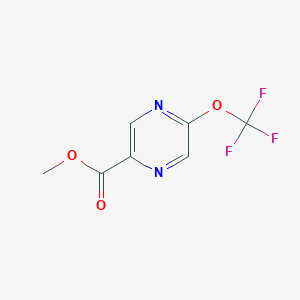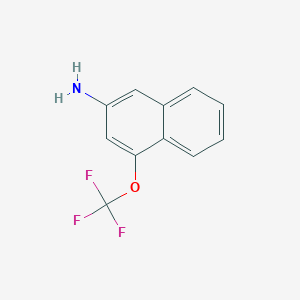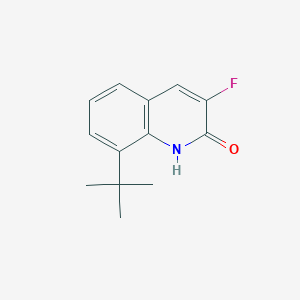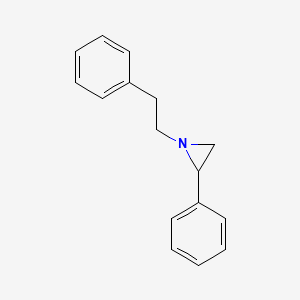
Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(Trifluorometoxi)pirazina-2-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C7H5F3N2O3. Es un derivado de la pirazina, caracterizado por la presencia de un grupo trifluorometoxi en la posición 5 y un grupo éster carboxilato en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(Trifluorometoxi)pirazina-2-carboxilato de metilo típicamente implica la reacción de derivados de pirazina con reactivos trifluorometoxi bajo condiciones controladas. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que involucra el uso de catalizadores de paladio para formar enlaces carbono-carbono entre compuestos organoboro y derivados halogenados de pirazina . Las condiciones de reacción a menudo incluyen temperaturas suaves y la presencia de una base para facilitar el proceso de acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reacciones de acoplamiento similares, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(Trifluorometoxi)pirazina-2-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos de pirazina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: El grupo trifluorometoxi se puede sustituir con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila pueden involucrar reactivos como metóxido de sodio u otros nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazina, mientras que la reducción puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
El 5-(Trifluorometoxi)pirazina-2-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede emplear en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Se utiliza en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 5-(Trifluorometoxi)pirazina-2-carboxilato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometoxi puede mejorar la afinidad de unión y la selectividad del compuesto, lo que lleva a interacciones más efectivas con los objetivos biológicos. Las vías involucradas pueden incluir la inhibición o activación de enzimas específicas, la modulación de la actividad del receptor o la alteración de los procesos de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
5-(Trifluorometil)pirazina-2-carboxilato de metilo: Estructura similar pero con un grupo trifluorometil en lugar de un grupo trifluorometoxi.
Pirazina-2-carboxilato de metilo: Carece del grupo trifluorometoxi, lo que resulta en diferentes propiedades químicas.
2-Metil-5-trifluorometil-pirazina: Otro derivado con un grupo trifluorometil en la posición 5.
Singularidad
El 5-(Trifluorometoxi)pirazina-2-carboxilato de metilo es único debido a la presencia del grupo trifluorometoxi, que imparte efectos electrónicos y estéricos distintos. Esto lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en el desarrollo de fármacos y agroquímicos.
Propiedades
Fórmula molecular |
C7H5F3N2O3 |
|---|---|
Peso molecular |
222.12 g/mol |
Nombre IUPAC |
methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3 |
Clave InChI |
QRAVOMIDVINAEX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=N1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)




![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)




![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)


